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Introduction

Senaparib hydrochloride (also known as IMP4297 and JS109) is a potent, orally active, and

selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] Developed

by IMPACT Therapeutics, it has demonstrated significant anti-tumor activity in preclinical and

clinical studies, particularly in cancers with defects in DNA repair mechanisms.[3][4] On

January 16, 2025, Senaparib received market approval from China's National Medical Products

Administration (NMPA) as a first-line maintenance therapy for advanced ovarian cancer.[3][5]

This guide provides a comprehensive overview of the pharmacokinetics and

pharmacodynamics of Senaparib hydrochloride, summarizing key data and experimental

protocols for drug development professionals.

Pharmacodynamics: Mechanism of Action
Senaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes

crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair

(BER) pathway.[6] In cancer cells with compromised homologous recombination repair (HRR)
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pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the

accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into

more lethal double-strand breaks (DSBs).[6] The inability of HRR-deficient cells to repair these

DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic

lethality.[1][7]

Preclinical studies have shown that Senaparib is a potent PARP-1 and PARP-2 inhibitor,

estimated to be approximately 20 times more potent than olaparib in vivo.[4][8] It also

demonstrates a higher potency for inducing PARP-1 trapping on DNA compared to olaparib,

which further contributes to its cytotoxic effects.[4]
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Caption: Mechanism of action of Senaparib via synthetic lethality.
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Pharmacokinetics
The pharmacokinetic profile of Senaparib has been evaluated in several Phase I clinical trials

in healthy volunteers and patients with advanced solid tumors.

Absorption
Senaparib is an orally administered drug.[2] A study in healthy Chinese subjects found that

food has a modest but not clinically meaningful effect on its absorption.[9] A high-fat meal

delayed the time to maximum concentration (Tmax) by approximately 3 hours and reduced the

maximum plasma concentration (Cmax) by about 24%.[9] However, the total drug exposure, as

measured by the area under the plasma concentration-time curve (AUC), increased by

approximately 24-28%.[9] These findings suggest that Senaparib can be taken with or without

food.[9][10]

In a Phase I study involving Chinese patients with advanced solid tumors, Senaparib exposure

increased proportionally with doses from 2 mg to 80 mg.[11] However, absorption appeared to

become saturated at doses between 80 mg and 120 mg.[11][12]

Distribution
Specific details on the volume of distribution and protein binding of Senaparib are not

extensively published in the provided search results. As a small molecule inhibitor, it is

expected to distribute into tissues.

Metabolism
Senaparib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Co-

administration with strong inhibitors or inducers of CYP3A4 can significantly alter Senaparib's

plasma concentrations.[13]

Excretion
The accumulation of Senaparib after repeated once-daily (QD) administration is minimal, with

an accumulation ratio ranging from 1.1 to 1.5.[11] The half-life of Senaparib allows for once-

daily dosing.[14]

Drug-Drug Interactions
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A drug-drug interaction study in healthy male volunteers demonstrated the significant impact of

CYP3A4 modulators on Senaparib's pharmacokinetics.[13]

Strong CYP3A4 Inhibitor (Itraconazole): Co-administration with itraconazole (200 mg)

increased Senaparib's Cmax by approximately 79% and its AUC by about 2.8-fold.[13]

Strong CYP3A4 Inducer (Rifampicin): Co-administration with rifampicin (600 mg) decreased

Senaparib's Cmax by approximately 59% and its AUC by about 83%.[13]

Given these interactions, concomitant use of Senaparib with strong CYP3A4 inhibitors or

inducers should be avoided.[13]

Pharmacokinetic Data Summary
Parameter Value Condition Study Population

Tmax (Time to Max.

Concentration)
Delayed by ~3 hours With high-fat meal

Healthy Chinese

Subjects[9]

Cmax (Max.

Concentration)
Decreased by ~24% With high-fat meal

Healthy Chinese

Subjects[9]

AUC (Total Exposure)
Increased by ~24-

28%
With high-fat meal

Healthy Chinese

Subjects[9]

Accumulation Ratio

(Repeated QD

Dosing)

1.1 - 1.5 Doses from 2-120 mg

Chinese Patients with

Advanced Solid

Tumors[11]

Cmax Change with

Itraconazole
Increased by ~79%

Co-administered with

200 mg Itraconazole

Healthy Male

Volunteers[13]

AUC Change with

Itraconazole
Increased by ~2.8-fold

Co-administered with

200 mg Itraconazole

Healthy Male

Volunteers[13]

Cmax Change with

Rifampicin
Decreased by ~59%

Co-administered with

600 mg Rifampicin

Healthy Male

Volunteers[13]

AUC Change with

Rifampicin
Decreased by ~83%

Co-administered with

600 mg Rifampicin

Healthy Male

Volunteers[13]
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Clinical Efficacy and Safety
The clinical development of Senaparib has primarily focused on its use as a maintenance

therapy in advanced ovarian cancer. The pivotal Phase III FLAMES trial has provided robust

evidence of its efficacy and safety.[15]

FLAMES Phase III Trial
The FLAMES study was a randomized, double-blind, placebo-controlled trial that evaluated

Senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced

ovarian cancer who had responded to platinum-based chemotherapy.[16] Patients were

randomized 2:1 to receive either 100 mg of Senaparib or a placebo orally once daily.[16] The

primary endpoint was progression-free survival (PFS).[15]

Efficacy Results:

At a median follow-up of 22 months, Senaparib demonstrated a statistically significant

improvement in PFS compared to placebo, reducing the risk of disease progression or death

by 57%.[5] This benefit was observed across all patient subgroups, irrespective of their BRCA

mutation or homologous recombination deficiency (HRD) status.[15][16]

Patient
Subgroup

Median PFS
(Senaparib)

Median PFS
(Placebo)

Hazard Ratio
(HR)

p-value

Overall

Population
Not Reached 13.6 months 0.43 < 0.0001[17]

BRCA-mutant

(BRCAm)
Not Reached 15.6 months 0.43 0.0026[17]

BRCA-negative Not Reached 12.9 months 0.43 < 0.0001[5]

Safety and Tolerability:

Senaparib was generally well-tolerated in the FLAMES trial.[17] The most common treatment-

emergent adverse events (TEAEs) were hematological.
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Adverse Event Profile Senaparib (n=271) Placebo (n=133)

Grade ≥3 TEAEs 66%[16] 20.3%[5]

Dose Reduction due to AEs 63.3% 6.0%[5]

Permanent Discontinuation

due to AEs
4.4% N/A[3]

The most common senaparib-related adverse events reported in a Phase I study were anemia

(80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and

asthenia (26.3%).[11] Importantly, Senaparib has shown a more favorable non-hematological

safety profile compared to other PARP inhibitors.[5][17]

Experimental Protocols
Phase I Dose-Escalation and Expansion Study
(NCT03508011)
This first-in-human study in China evaluated the safety, tolerability, pharmacokinetics, and

preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors.[11]

Study Design: An open-label, dose-escalation and dose-expansion study.[11] The dose-

escalation phase utilized a modified 3+3 design, with Senaparib doses ranging from 2 mg to

120 mg once daily, plus a 50 mg twice-daily cohort.[11][12]

Patient Population: Adults with advanced solid tumors who had failed at least one prior line

of systemic therapy.[11]

Methodology: In the dose-escalation phase, patients received a single dose of Senaparib,

followed by a 7-day washout period, and then continuous daily dosing in 21-day cycles.[12]

Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose

(MTD) and the recommended Phase II dose (RP2D).[11] The RP2D was identified as 100

mg once daily.[11]

Endpoints: The primary objectives were to assess safety and tolerability and to determine the

MTD and/or RP2D.[11] Secondary objectives included characterizing the pharmacokinetic

profile and evaluating preliminary antitumor activity.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38750351/
https://www.onclive.com/view/senaparib-receives-nmpa-approval-as-first-line-maintenance-in-ovarian-cancer
https://www.onclive.com/view/senaparib-receives-nmpa-approval-as-first-line-maintenance-in-ovarian-cancer
https://synapse.patsnap.com/blog/senaparib-a-next-generation-parp12-inhibitor-approved-in-china
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://www.onclive.com/view/senaparib-receives-nmpa-approval-as-first-line-maintenance-in-ovarian-cancer
https://www.impacttherapeutics.com/en/new/174.html
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://academic.oup.com/oncolo/article/28/12/e1259/7203700
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://academic.oup.com/oncolo/article/28/12/e1259/7203700
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://pubmed.ncbi.nlm.nih.gov/37338150/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Escalation (Modified 3+3 Design)

Dose Expansion

Patient Screening
(Advanced Solid Tumors, ≥1 Prior Therapy)

Enrollment

Cohort 1 (2 mg QD)

...

Cohort 10 (120 mg QD, 50 mg BID)

DLT Assessment

Determine MTD/RP2D
(RP2D = 100 mg QD)

Enroll Patients at RP2D

Continuous Dosing (100 mg QD)

Efficacy Evaluation (ORR, DCR)

Click to download full resolution via product page

Caption: Workflow for the Phase I dose-escalation and expansion study.
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Phase III FLAMES Study (NCT04169997)
This pivotal trial established Senaparib as a first-line maintenance therapy for advanced

ovarian cancer.[16]

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[18]

Patient Population: 404 female patients with newly diagnosed, FIGO stage III-IV, high-grade

serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had

achieved a complete or partial response to first-line platinum-based chemotherapy.[5][16]

Methodology: Patients were randomized in a 2:1 ratio to receive either 100 mg of Senaparib

orally once daily or a matching placebo for up to two years.[16]

Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a

blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]
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Caption: Workflow for the Phase III FLAMES clinical trial.

Conclusion
Senaparib hydrochloride is a potent, next-generation PARP1/2 inhibitor with a well-

characterized mechanism of action rooted in the principle of synthetic lethality.[3] Its

pharmacokinetic profile supports convenient once-daily oral dosing, though caution is advised

with concomitant use of strong CYP3A4 modulators.[11][13] The pivotal FLAMES trial has
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firmly established its clinical efficacy and favorable safety profile as a first-line maintenance

treatment for patients with advanced ovarian cancer, regardless of BRCA or HRD status.[5][15]

These characteristics position Senaparib as a promising and valuable addition to the

therapeutic arsenal in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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